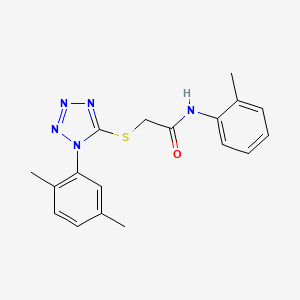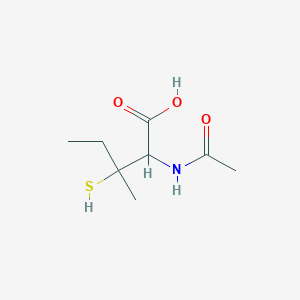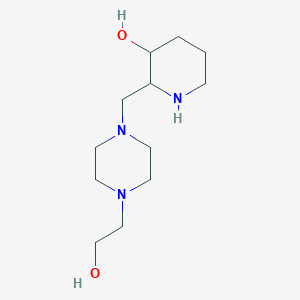
(3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitro-bencilideno)-(4-fenilazo-fenil)-amina es un compuesto orgánico con la fórmula molecular C19H14N4O2. Este compuesto se caracteriza por la presencia de un grupo nitro, un grupo bencilideno y un grupo azo, lo que lo convierte en una molécula compleja con diversas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-Nitro-bencilideno)-(4-fenilazo-fenil)-amina normalmente implica la condensación de 3-nitrobenzaldehído con 4-fenilazoanilina. La reacción generalmente se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, en un solvente orgánico como etanol o metanol. La mezcla de reacción se calienta bajo condiciones de reflujo durante varias horas para asegurar la condensación completa. Una vez que la reacción ha finalizado, el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para (3-Nitro-bencilideno)-(4-fenilazo-fenil)-amina no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-Nitro-bencilideno)-(4-fenilazo-fenil)-amina puede sufrir varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador (por ejemplo, paladio sobre carbono) o borohidruro de sodio.
Oxidación: El compuesto se puede oxidar en condiciones oxidantes fuertes, como con permanganato de potasio o trióxido de cromo, lo que lleva a la formación de diferentes productos de oxidación.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración, sulfonación o halogenación, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Reducción: Hidrógeno gaseoso con paladio sobre carbono, borohidruro de sodio.
Oxidación: Permanganato de potasio, trióxido de cromo.
Sustitución: Ácido nítrico para nitración, ácido sulfúrico para sulfonación, halógenos (cloro, bromo) para halogenación.
Productos principales
Reducción: Formación de (3-Amino-bencilideno)-(4-fenilazo-fenil)-amina.
Oxidación: Varios productos de oxidación dependiendo del grado de oxidación.
Sustitución: Derivados sustituidos del compuesto original con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(3-Nitro-bencilideno)-(4-fenilazo-fenil)-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas. También se estudia por sus propiedades fotoquímicas debido a la presencia del grupo azo.
Biología: Se investiga su potencial como sonda biológica o como parte de sistemas de reconocimiento molecular.
Medicina: Se explora su potencial actividad farmacológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de colorantes y pigmentos debido a su color vibrante y estabilidad.
Mecanismo De Acción
El mecanismo de acción de (3-Nitro-bencilideno)-(4-fenilazo-fenil)-amina depende en gran medida de su interacción con dianas moleculares específicas. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que pueden interactuar con macromoléculas biológicas, lo que lleva a varios efectos biológicos. El grupo azo puede participar en reacciones de transferencia de electrones, influyendo en las propiedades fotoquímicas y redox del compuesto. Estas interacciones pueden afectar las vías celulares y las dianas moleculares, contribuyendo a la actividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (2-Benciloxi-bencilideno)-(3-nitro-fenil)-amina
- (2,4-Dicloro-fenil)-(4-nitro-bencilideno)-amina
- (4-Nitro-bencilideno)-(4-nitro-fenil)-amina
- (3-Cloro-4-metil-fenil)-(4-nitro-bencilideno)-amina
Unicidad
(3-Nitro-bencilideno)-(4-fenilazo-fenil)-amina es único debido a la combinación de sus grupos nitro, bencilideno y azo, que confieren propiedades químicas y físicas distintas.
Propiedades
Número CAS |
111438-25-6 |
|---|---|
Fórmula molecular |
C19H14N4O2 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H14N4O2/c24-23(25)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)22-21-17-6-2-1-3-7-17/h1-14H |
Clave InChI |
WWRKYXPXQZJAGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11969434.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]propanehydrazide](/img/structure/B11969443.png)

![(5E)-2-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969446.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11969449.png)
![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969450.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969457.png)




![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11969498.png)
